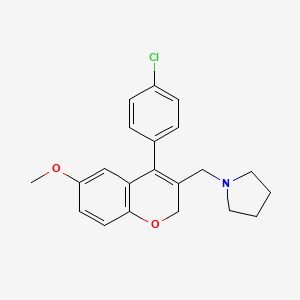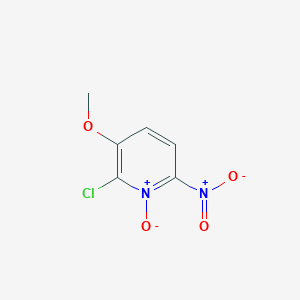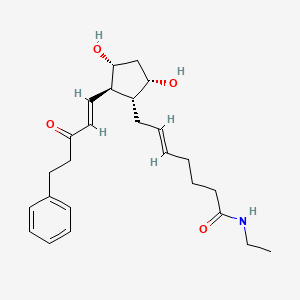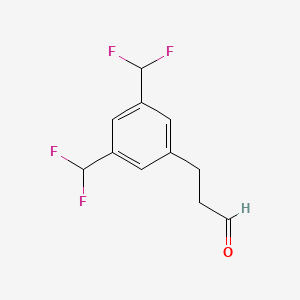![molecular formula C16H18FN5O7 B14794384 [(2r,3r,4r,5r)-4-Acetoxy-5-(acetoxymethyl)-2-(6-amino-8-fluoro-purin-9-yl)tetrahydrofuran-3-yl] acetate](/img/structure/B14794384.png)
[(2r,3r,4r,5r)-4-Acetoxy-5-(acetoxymethyl)-2-(6-amino-8-fluoro-purin-9-yl)tetrahydrofuran-3-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-8-fluoro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a tetrahydrofuran ring substituted with acetoxymethyl and a purine base with an amino and fluoro group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-8-fluoro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the tetrahydrofuran ring, which is then functionalized with acetoxymethyl groups.
Purine Base Attachment: The purine base, specifically 6-amino-8-fluoro-9H-purine, is then attached to the tetrahydrofuran ring through a glycosylation reaction.
Acetylation: The final step involves the acetylation of the hydroxyl groups on the tetrahydrofuran ring to form the diacetate ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the tetrahydrofuran ring.
Reduction: Reduction reactions can occur at the purine base, especially at the amino and fluoro groups.
Substitution: Nucleophilic substitution reactions can take place at the acetoxymethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the tetrahydrofuran ring.
Reduction: Reduced forms of the purine base.
Substitution: Substituted derivatives with different functional groups replacing the acetoxymethyl groups.
Chemistry:
- Used as a building block in the synthesis of more complex nucleoside analogs.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential as an antiviral agent, particularly against RNA viruses.
- Explored for its ability to inhibit certain enzymes involved in nucleic acid synthesis.
Medicine:
- Potential use in anticancer therapies due to its ability to interfere with DNA replication in cancer cells.
- Studied for its immunomodulatory effects.
Industry:
- Utilized in the development of pharmaceuticals and diagnostic agents.
- Employed in research for the development of new therapeutic compounds.
作用机制
The mechanism of action of (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-8-fluoro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of enzymes such as DNA polymerase and reverse transcriptase, leading to the termination of DNA or RNA synthesis. This inhibition is crucial for its antiviral and anticancer properties.
Molecular Targets and Pathways:
DNA Polymerase: Inhibition of DNA polymerase prevents the replication of viral and cancerous DNA.
Reverse Transcriptase: Inhibition of reverse transcriptase is particularly important in the treatment of retroviral infections.
相似化合物的比较
(2R,3R,4R,5R)-2-(Hydroxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diol: Lacks the acetoxymethyl and fluoro groups.
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate: Contains a chloro group instead of a fluoro group.
Uniqueness:
- The presence of the fluoro group in (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-8-fluoro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate enhances its stability and reactivity compared to similar compounds.
- The acetoxymethyl groups provide additional sites for chemical modification, making it a versatile compound for further derivatization.
This detailed article provides a comprehensive overview of (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-8-fluoro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
[3,4-diacetyloxy-5-(6-amino-8-fluoropurin-9-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-14-10(21-16(22)17)13(18)19-5-20-14/h5,9,11-12,15H,4H2,1-3H3,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTXFEDFTSISLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2F)N)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2F)N)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl) 3-methylsulfonyl-2-phenylpropanoate](/img/structure/B14794303.png)
![(2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxin-5-yl)-carbamic acid tert-butyl ester](/img/structure/B14794304.png)

![2-[(2S)-2-[[(2R)-2-[[(2R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B14794323.png)



![(4R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxylic acid](/img/structure/B14794341.png)

![(5R)-5-(1,1-dimethylethyl)-6,7-dihydro-2-phenyl-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B14794355.png)
![benzyl N-[4-[dimethyl(oxo)-lambda6-sulfanylidene]-3-oxo-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B14794360.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14794361.png)

![(2R,13R,14R,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione](/img/structure/B14794372.png)
